rac Mirabegron-d5

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

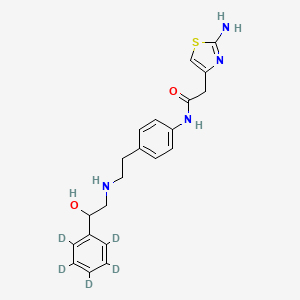

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]amino]ethyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAPPPCECJKMCM-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

rac Mirabegron-d5 chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, analytical applications, and biological relevance of rac-Mirabegron-d5. This deuterated analog of Mirabegron serves as a critical internal standard for the quantitative analysis of Mirabegron in biological matrices, aiding in pharmacokinetic and drug metabolism studies.

Core Chemical Properties

rac-Mirabegron-d5 is a stable isotope-labeled version of Mirabegron, a potent and selective β3-adrenergic receptor agonist. The deuterium labeling on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.

| Property | Value | Reference(s) |

| Chemical Name | 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-hydroxy-2-(phenyl-d5)ethyl]amino]ethyl]phenyl]acetamide | [1][2] |

| Synonyms | Mirabegron D5, (Rac)-Mirabegron-d5, YM 178-d5 | [1][2] |

| CAS Number | 1215807-38-7 | [2] |

| Molecular Formula | C₂₁H₁₉D₅N₄O₂S | |

| Molecular Weight | 401.54 g/mol | |

| Monoisotopic Mass | 401.19338092 Da |

Synthesis and Manufacturing

Detailed, publicly available experimental protocols for the synthesis of rac-Mirabegron-d5 are limited, with most suppliers offering it as a custom synthesis product. However, the general synthetic routes for the parent compound, Mirabegron, are well-documented in patents and scientific literature. These methods typically involve the coupling of key intermediates: a substituted aminothiazole acetic acid derivative and a chiral amino alcohol side chain.

The synthesis of the deuterated analog would necessitate the use of a deuterated starting material, specifically, a deuterated phenyl-containing precursor, to introduce the five deuterium atoms onto the terminal phenyl ring.

Mechanism of Action of Mirabegron

Mirabegron, the non-deuterated parent compound, is a selective agonist of the β3-adrenergic receptor. These receptors are predominantly found in the detrusor muscle of the bladder. Activation of β3-adrenergic receptors initiates a signaling cascade that leads to the relaxation of the bladder smooth muscle, thereby increasing bladder capacity. This mechanism of action is distinct from antimuscarinic agents, which are another class of drugs used to treat overactive bladder.

Signaling Pathway of Mirabegron

Caption: Mirabegron's signaling pathway in bladder detrusor muscle.

Analytical Applications and Experimental Protocols

rac-Mirabegron-d5 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Mirabegron in biological samples such as plasma. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical quantification as it corrects for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Mirabegron in Human Plasma using LC-MS/MS

This section outlines a general protocol based on published methods.

4.1. Materials and Reagents

-

Mirabegron analytical standard

-

rac-Mirabegron-d5 (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or other specified mobile phase modifier)

-

Ultrapure water

-

Human plasma (K2EDTA)

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cartridges/plates and reagents, or protein precipitation reagents.

4.2. Sample Preparation

A common method for plasma sample preparation is protein precipitation due to its simplicity and speed.

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the working solution of rac-Mirabegron-d5 (internal standard).

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4.3. LC-MS/MS Conditions

| Parameter | Typical Value |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Mirabegron: m/z 397.3 → 137.1 (example) rac-Mirabegron-d5: m/z 402.3 → 137.1 (example) |

Note: Specific MRM transitions may vary depending on the instrument and optimization.

Experimental Workflow

Caption: General workflow for Mirabegron quantification in plasma.

References

An In-depth Technical Guide to rac-Mirabegron-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-Mirabegron-d5 is the deuterium-labeled, racemic form of Mirabegron, a potent and selective beta-3 (β3) adrenergic receptor agonist.[1][2] Mirabegron is clinically used for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[1][3] The stable isotope-labeled (SIL) analog, rac-Mirabegron-d5, serves a critical role in bioanalytical and pharmacokinetic (PK) studies as an ideal internal standard (IS).[4] Its use in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise and accurate quantification of Mirabegron in complex biological matrices.

This guide provides a comprehensive overview of rac-Mirabegron-d5, including its physicochemical properties, the mechanism of action of its parent compound, and detailed experimental protocols for its application in quantitative bioanalysis.

Physicochemical Properties and Data

rac-Mirabegron-d5 is structurally identical to Mirabegron, except for the substitution of five hydrogen atoms with deuterium on the terminal phenyl ring. This substitution results in a mass shift of +5 Da, which is essential for its differentiation from the unlabeled analyte in mass spectrometry, without significantly altering its chemical behavior or chromatographic retention time.

Table 1: Physicochemical Data for rac-Mirabegron-d5

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]amino]ethyl]phenyl]acetamide | |

| Synonyms | (Rac)-Mirabegron-d5, Mirabegron D5, YM 178-d5 | |

| CAS Number | 1215807-38-7 | |

| Molecular Formula | C₂₁H₁₉D₅N₄O₂S | |

| Molecular Weight | 401.54 g/mol | |

| Unlabeled CAS | 223673-61-8 | |

| Isotopic Purity | >95% | |

| Chemical Purity | >95% (HPLC) |

Mechanism of Action of Mirabegron

As a deuterated analog, rac-Mirabegron-d5 follows the same biological pathways as Mirabegron. The therapeutic effect of Mirabegron is achieved through the selective activation of β3-adrenergic receptors located on the detrusor (smooth muscle) of the bladder. This activation initiates a signaling cascade that leads to muscle relaxation, thereby increasing the bladder's capacity to store urine.

The key steps in the signaling pathway are:

-

Receptor Binding: Mirabegron binds to and activates the β3-adrenergic receptor, a G-protein coupled receptor (GPCR).

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP activates Protein Kinase A.

-

Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular Ca²⁺ levels and ultimately causing the relaxation of the detrusor smooth muscle.

This mechanism is distinct from antimuscarinic agents, which are another class of drugs for OAB, resulting in a different side-effect profile.

Experimental Protocols and Applications

The primary application of rac-Mirabegron-d5 is as an internal standard for the quantification of Mirabegron in biological samples, most commonly plasma. Below is a representative protocol for sample preparation and analysis using LC-MS/MS.

Objective

To determine the concentration of Mirabegron in rat or human plasma using a validated LC-MS/MS method with rac-Mirabegron-d5 as an internal standard.

Materials and Reagents

-

Blank plasma (rat or human)

-

Mirabegron analytical standard

-

rac-Mirabegron-d5 (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol, HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Microcentrifuge tubes

-

Analytical column (e.g., C18, 2.1 x 100 mm, 3.5 µm)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Mirabegron and rac-Mirabegron-d5 in methanol.

-

Calibration Standards: Serially dilute the Mirabegron stock solution with a 50:50 ACN:water mixture to prepare a series of working solutions for calibration curve standards (e.g., ranging from 0.5 to 200 ng/mL).

-

Internal Standard Working Solution: Dilute the rac-Mirabegron-d5 stock solution to a fixed concentration (e.g., 50 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation Method)

-

Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the rac-Mirabegron-d5 internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

-

Liquid Chromatography (LC):

-

Column: Waters XBridge C18 (2.1 x 100 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A typical gradient would start at ~95% A, ramping to ~95% B, followed by re-equilibration.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Mirabegron: m/z 397.3 → 379.6 (or other suitable fragment).

-

rac-Mirabegron-d5 (IS): m/z 402.3 → 384.6 (predicted based on a +5 Da shift).

-

-

Table 2: Example MRM Transitions for Quantification

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Mode |

| Mirabegron | 397.3 | 379.6 | ESI+ |

| rac-Mirabegron-d5 (IS) | 402.3 | 384.6 | ESI+ |

Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte (Mirabegron) to the internal standard (rac-Mirabegron-d5). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Mirabegron in unknown samples is then interpolated from this curve using linear regression.

Conclusion

rac-Mirabegron-d5 is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology. Its properties as a stable isotope-labeled internal standard ensure the highest level of accuracy and precision in the bioanalytical quantification of Mirabegron. The methodologies outlined in this guide provide a robust framework for its application in preclinical and clinical drug development programs.

References

Mirabegron vs. rac Mirabegron-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabegron is a potent and selective β3-adrenergic receptor agonist approved for the treatment of overactive bladder (OAB). Its mechanism of action involves the relaxation of the detrusor smooth muscle during the bladder filling phase, leading to an increase in bladder capacity.[1][2] In the realm of drug development and clinical pharmacology, stable isotope-labeled internal standards are crucial for accurate bioanalysis. For Mirabegron, its deuterated analog, rac Mirabegron-d5, serves this critical role. This technical guide provides a comprehensive comparison of Mirabegron and this compound, detailing their core characteristics, relevant experimental protocols, and the signaling pathways involved in Mirabegron's therapeutic effect.

While direct comparative studies on the receptor binding affinity and metabolic stability of Mirabegron and this compound are not extensively available in published literature, the fundamental principles of deuterium substitution in pharmacology suggest that their biological and chemical properties are nearly identical. The five deuterium atoms in this compound replace five hydrogen atoms on the phenyl group of the phenylethanolamine moiety. This substitution minimally alters the steric and electronic properties of the molecule, thus its interaction with the β3-adrenergic receptor is expected to be indistinguishable from that of unlabeled Mirabegron. The primary utility of this isotopic labeling lies in its mass difference, which allows for clear differentiation in mass spectrometry-based assays.

Core Compound Characteristics

| Property | Mirabegron | This compound | Reference(s) |

| Chemical Formula | C₂₁H₂₄N₄O₂S | C₂₁H₁₉D₅N₄O₂S | |

| Molecular Weight | 396.51 g/mol | 401.54 g/mol | |

| Primary Use | Therapeutic agent for overactive bladder | Internal standard for bioanalytical quantification of Mirabegron | |

| Mechanism of Action | Selective β3-adrenergic receptor agonist | Assumed to have the same mechanism of action as Mirabegron |

Signaling Pathway of Mirabegron

Mirabegron exerts its therapeutic effect by activating the β3-adrenergic receptor, which is predominantly expressed in the detrusor muscle of the bladder. This activation initiates a downstream signaling cascade, as illustrated below.

Caption: Mirabegron's β3-adrenergic receptor signaling pathway.

Upon binding of Mirabegron to the β3-adrenergic receptor, the associated Gs protein is activated. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which ultimately results in the relaxation of the detrusor smooth muscle.

Pharmacokinetics of Mirabegron

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. The following table summarizes key pharmacokinetic parameters of Mirabegron in healthy adults.

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | |

| Absolute Bioavailability | 29% (25 mg dose) to 35% (50 mg dose) | |

| Volume of Distribution (Vd) | 1670 L | |

| Terminal Half-life (t1/2) | Approximately 50 hours | |

| Metabolism | Primarily via multiple pathways including CYP3A4 and UGT | |

| Excretion | 55% in urine, 34% in feces |

Experimental Protocols

β3-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., Mirabegron) for the β3-adrenergic receptor.

Materials:

-

Cell membranes expressing human β3-adrenergic receptors

-

Radioligand (e.g., [³H]-CGP12177)

-

Unlabeled competitor (e.g., Mirabegron)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the unlabeled competitor (Mirabegron).

-

In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the competitor.

-

For total binding, omit the competitor. For non-specific binding, add a high concentration of a known β-adrenergic antagonist (e.g., propranolol).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the competitor. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand receptor binding assay.

In Vitro Metabolic Stability Assay

This protocol outlines a method to assess the metabolic stability of a compound using human liver microsomes.

Materials:

-

Human liver microsomes

-

Test compound (e.g., Mirabegron)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Pre-incubate the test compound with human liver microsomes in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture and immediately quench the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of the remaining compound against time to determine the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint).

Caption: Workflow for an in vitro metabolic stability assay.

Quantification of Mirabegron in Plasma using LC-MS/MS

This protocol provides a general method for the quantification of Mirabegron in human plasma, utilizing this compound as an internal standard.

Materials:

-

Human plasma samples

-

Mirabegron and this compound standards

-

Protein precipitation agent (e.g., acetonitrile)

-

LC-MS/MS system with a suitable C18 column

Procedure:

-

Sample Preparation:

-

To a known volume of plasma, add a fixed amount of this compound internal standard solution.

-

Precipitate the plasma proteins by adding a sufficient volume of ice-cold acetonitrile.

-

Vortex and centrifuge the samples to pellet the proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate Mirabegron and this compound using a suitable gradient elution on a C18 column.

-

Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The MRM transitions for Mirabegron are typically m/z 397.2 → 260.1, and for Mirabegron-d5, m/z 402.2 → 260.1.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Mirabegron to this compound against the concentration of Mirabegron standards.

-

Determine the concentration of Mirabegron in the unknown plasma samples from the calibration curve.

-

Conclusion

Mirabegron is an important therapeutic agent for the management of overactive bladder, acting through the β3-adrenergic receptor signaling pathway to induce detrusor muscle relaxation. For accurate pharmacokinetic and other bioanalytical studies, its deuterated analog, this compound, is an indispensable tool, serving as a reliable internal standard. While direct comparative data on their biochemical and metabolic properties are scarce, the principles of isotopic labeling strongly suggest near-identical behavior in biological systems, with the mass difference being the key feature for its use in mass spectrometry. The experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacology and disposition of Mirabegron.

References

A Technical Guide to the Mechanism of Action of Mirabegron

Audience: Researchers, scientists, and drug development professionals.

Preamble: This document provides a detailed overview of the mechanism of action, pharmacological profile, and key experimental evaluations of Mirabegron. While the topic specifies rac Mirabegron-d5, it is critical to understand that Mirabegron-d5 is a deuterated isotopologue of Mirabegron. Its primary application is as an internal standard for analytical quantification, particularly in mass spectrometry-based assays, due to its near-identical chemical and biological properties but distinct mass. The biological mechanism of action is identical to that of the non-deuterated parent compound, Mirabegron. Therefore, this guide focuses on the well-documented mechanism of Mirabegron.

Core Mechanism of Action

Mirabegron is a potent and selective agonist for the human beta-3 adrenergic receptor (β3-AR).[1][2] This receptor is a member of the G protein-coupled receptor (GPCR) family and is the predominant beta-adrenoceptor subtype found in the detrusor (smooth muscle) of the urinary bladder, accounting for approximately 97% of the beta-receptor population in this tissue.[3]

The primary therapeutic effect of Mirabegron is the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle.[1][4] This action increases bladder capacity, thereby alleviating the symptoms of overactive bladder (OAB), such as urge urinary incontinence, urgency, and urinary frequency. Unlike antimuscarinic agents, which are another major class of drugs for OAB, Mirabegron's mechanism does not involve blocking muscarinic receptors, leading to a different side-effect profile, notably a much lower incidence of dry mouth.

Downstream Signaling Pathway

The activation of the β3-AR by Mirabegron initiates a well-defined intracellular signaling cascade:

-

G Protein Activation: Upon agonist binding, the β3-AR undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein (stimulatory G protein).

-

Adenylate Cyclase Stimulation: The activated alpha subunit of the Gs protein (Gαs) stimulates the membrane-bound enzyme, adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Mirabegron has been shown to cause increased cAMP concentrations in bladder tissue.

-

Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP act as a second messenger, binding to and activating cAMP-dependent Protein Kinase A (PKA).

-

Detrusor Muscle Relaxation: PKA activation leads to the phosphorylation of various downstream protein targets within the smooth muscle cell, which ultimately results in a decrease in intracellular calcium levels and the relaxation of the detrusor muscle.

This cascade leads to enhanced bladder storage without impairing the ability to void.

Figure 1. Mirabegron-induced β3-AR signaling pathway.

Pharmacological Profile: Quantitative Data

Mirabegron's activity is characterized by its high selectivity and potent agonist activity at the β3-AR compared to β1-AR and β2-AR. This selectivity is crucial for minimizing off-target effects, particularly cardiovascular effects associated with β1 and β2 receptor stimulation.

| Parameter | Receptor Subtype | Value | Cell/Tissue Type | Reference |

| EC₅₀ | Human β3-AR | 1.15 nM | CHO-K1 cells | |

| Human β3-AR | 22.4 nM | CHO cells | ||

| Human β1-AR | 594 nM | CHO-K1 cells | ||

| Human β2-AR | 570 nM | CHO-K1 cells | ||

| Human β1-AR | >10,000 nM | CHO cells | ||

| Human β2-AR | >10,000 nM | CHO cells | ||

| Binding Affinity (Ki) | Human β1-AR | 383 nM | N/A | |

| Human β2-AR | 977 nM | N/A | ||

| Intrinsic Activity (IA) | Human β3-AR | 0.94 | CHO-K1 cells | |

| (vs. Isoproterenol) | Human β3-AR | 0.8 | CHO cells | |

| Selectivity | β3 vs β1 | 517-fold | CHO-K1 cells | |

| (EC₅₀ Ratio) | β3 vs β2 | 496-fold | CHO-K1 cells |

Table 1: Summary of In Vitro Pharmacological Data for Mirabegron.

Key Experimental Methodologies

The characterization of Mirabegron's mechanism of action relies on standard pharmacological assays. Below are generalized protocols for two key experiment types.

Functional Agonist Assay (cAMP Accumulation)

This assay quantifies the ability of a compound to stimulate a Gs-coupled receptor by measuring the downstream production of the second messenger, cAMP.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of Mirabegron at the human β3-adrenergic receptor.

General Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human β3-adrenergic receptor are cultured to ~80-90% confluency in appropriate media.

-

Cell Plating: Cells are harvested and seeded into 96- or 384-well microplates at an optimized density and allowed to adhere overnight.

-

Compound Preparation: A serial dilution of Mirabegron is prepared in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: The cell culture medium is removed, and the prepared compound dilutions are added to the cells. The plate is incubated for a specified period (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP accumulation.

-

Cell Lysis & Detection: A lysis buffer is added to release the intracellular cAMP. The amount of cAMP is then quantified using a detection kit based on principles such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme Fragment Complementation (EFC), or bioluminescence (e.g., cAMP-Glo™).

-

Data Analysis: The signal (e.g., fluorescence ratio or luminescence) is plotted against the logarithm of the Mirabegron concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ and Emax values.

Experimental Workflow Diagram

Figure 2. General workflow for a cAMP functional assay.

Conclusion

Mirabegron acts as a selective agonist of the β3-adrenergic receptor, primarily located in the bladder detrusor muscle. Its mechanism involves the activation of the Gs-adenylate cyclase-cAMP signaling pathway, leading to smooth muscle relaxation and an increase in bladder capacity. Quantitative pharmacological data confirm its high potency and selectivity for the β3-AR subtype over β1-AR and β2-AR, which underpins its clinical efficacy and safety profile in the treatment of overactive bladder. The deuterated form, Mirabegron-d5, serves as an essential analytical tool for its precise quantification in biological matrices, but shares the same fundamental mechanism of action.

References

An In-depth Technical Guide on the Application of rac-Mirabegron-d5 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of racemic Mirabegron-d5 (rac-Mirabegron-d5) in pharmacokinetic (PK) studies. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge and methodologies for the accurate assessment of Mirabegron's absorption, distribution, metabolism, and excretion (ADME) profile. This document delves into the core principles of utilizing a deuterium-labeled internal standard, details established experimental protocols, and presents key pharmacokinetic data for Mirabegron.

Introduction to Mirabegron and the Role of Deuterium Labeling

Mirabegron is a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. The use of stable isotope-labeled compounds, such as rac-Mirabegron-d5, is a cornerstone of modern bioanalytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

rac-Mirabegron-d5 serves as an ideal internal standard (IS) in quantitative bioanalysis. By incorporating five deuterium atoms on the phenyl ring, its mass is shifted from the parent compound, allowing for distinct detection by a mass spectrometer. Since its physicochemical properties are nearly identical to unlabeled Mirabegron, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency. This mitigates variability during sample preparation and analysis, leading to highly accurate and precise quantification of Mirabegron in biological matrices.[2]

Pharmacokinetic Profile of Mirabegron

Numerous studies have characterized the pharmacokinetic parameters of Mirabegron in various populations, including healthy young and elderly subjects of different genders and ethnicities, as well as in preclinical animal models.[3] The key pharmacokinetic parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Mirabegron in Humans (Single Dose)

| Population | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Absolute Bioavailability (%) | Reference |

| Healthy Japanese Males | 25 | 16.1 | 3.0 | 134 | 28.6 | 25 | |

| Healthy Japanese Males | 50 | 39.2 | 4.0 | 351 | 23.9 | - | |

| Healthy Japanese Males | 100 | 85.7 | 4.0 | 832 | 30.8 | 40 | |

| Healthy Young Subjects | 25 | - | - | - | - | 29 | |

| Healthy Young Subjects | 50 | - | - | - | - | 35 | |

| Healthy East Asian Females vs. Males | - | Higher | Similar | Higher | Similar | Higher |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Table 2: Pharmacokinetic Parameters of Mirabegron in Animals

| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |

| Rats | Oral | 20 | 1.2 ± 0.3 | 2.0 ± 0.5 | 6.8 ± 1.5 | 4.5 ± 0.9 | |

| Rats | Intravenous | 10 | 2.5 ± 0.6 | 0.083 | 4.2 ± 0.8 | 3.8 ± 0.7 | |

| Mice | Oral | 50 | 0.0672 - 0.261 | - | - | - | |

| Mice | Intravenous | 5 | - | - | - | 12.15 |

Experimental Protocols

This section outlines the key experimental methodologies for conducting pharmacokinetic studies of Mirabegron using rac-Mirabegron-d5 as an internal standard.

In Vivo Study Protocol (Rodent Model)

This protocol provides a general framework for a preclinical pharmacokinetic study in rats.

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

-

Drug Administration:

-

Oral (PO): Mirabegron is dissolved in a suitable vehicle (e.g., normal saline) and administered by oral gavage at a specific dose (e.g., 20 mg/kg).

-

Intravenous (IV): Mirabegron is dissolved in a suitable vehicle and administered via the tail vein at a specific dose (e.g., 10 mg/kg).

-

-

Blood Sample Collection:

-

Blood samples (approximately 0.5 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.167, 0.333, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma is separated by centrifugation (e.g., 13,000 rpm for 10 minutes) and stored at -40°C or below until analysis.

-

Bioanalytical Method: LC-MS/MS Quantification

The quantification of Mirabegron in plasma is typically performed using a validated LC-MS/MS method.

-

Sample Preparation:

-

Protein Precipitation: To a 100 µL plasma sample, add 30 µL of the internal standard working solution (rac-Mirabegron-d5, e.g., 50 ng/mL) and 200 µL of acetonitrile. Vortex for 2 minutes and then centrifuge at 13,000 rpm for 10 minutes. The supernatant is then analyzed.

-

Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These methods can also be employed for cleaner sample extracts, especially for clinical samples.

-

-

Chromatographic Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography system (HPLC or UPLC).

-

Column: A C18 or C8 reversed-phase column is commonly used (e.g., UPLC® BEH C18, 2.1 mm × 50 mm, 1.7 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.3-1.0 mL/min.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Multiple Reaction Monitoring (MRM): The instrument is set to monitor specific precursor-to-product ion transitions for both Mirabegron and rac-Mirabegron-d5.

-

Mirabegron: m/z 397.3 → 379.6

-

rac-Mirabegron-d5: The precursor ion will be approximately m/z 402.3, with the product ion transition being similar to the unlabeled compound, requiring empirical optimization.

-

-

Data Analysis: The peak area ratio of Mirabegron to rac-Mirabegron-d5 is used to construct a calibration curve and quantify the concentration of Mirabegron in the unknown samples.

-

Visualizations

Mirabegron Signaling Pathway

Mirabegron exerts its therapeutic effect by activating the β3-adrenergic receptor in the detrusor muscle of the bladder. This activation initiates a signaling cascade that leads to muscle relaxation and an increase in bladder capacity.

Caption: Mirabegron's mechanism of action in the bladder detrusor muscle.

Experimental Workflow for a Preclinical PK Study

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study of Mirabegron.

Caption: Workflow for a typical preclinical pharmacokinetic study.

Conclusion

The use of rac-Mirabegron-d5 as an internal standard is integral to the robust and accurate quantification of Mirabegron in biological matrices for pharmacokinetic studies. The methodologies and data presented in this guide provide a solid foundation for researchers to design and execute their own studies. Adherence to validated protocols and a thorough understanding of the compound's pharmacokinetic properties are essential for the successful development and clinical application of Mirabegron.

References

- 1. Mirabegron: a review of recent data and its prospects in the management of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iajpr.com [iajpr.com]

- 3. Pharmacokinetic properties of mirabegron, a β3-adrenoceptor agonist: results from two phase I, randomized, multiple-dose studies in healthy young and elderly men and women - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to rac-Mirabegron-d5: Suppliers, Pricing, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and application of rac-Mirabegron-d5, a deuterated internal standard crucial for the accurate quantification of Mirabegron. This document outlines key suppliers, current pricing structures, and detailed experimental protocols for its use in bioanalytical assays. Furthermore, it elucidates the signaling pathway of Mirabegron, the parent compound, to provide a complete scientific context.

rac-Mirabegron-d5: Supplier and Pricing Overview

rac-Mirabegron-d5 (CAS No. 1215807-38-7) is a stable isotope-labeled version of Mirabegron, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. Its molecular weight is approximately 401.54 g/mol with a molecular formula of C₂₁H₁₉D₅N₄O₂S. The deuterium labeling offers a distinct mass shift, enabling precise quantification in mass spectrometry-based assays.

Numerous chemical suppliers offer rac-Mirabegron-d5 for research purposes. The pricing is contingent on the quantity, purity, and the specific vendor. Below is a summary of publicly available information from various suppliers. Please note that pricing for many suppliers is available upon request or requires user registration.

| Supplier | Product Code/CAS No. | Available Quantities | Purity | Price (USD) | Notes |

| Clearsynth | CS-T-83590 | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | 94.76% (HPLC)[1] | Login to view price[1] | For research purposes only. Store at 2-8°C.[1] |

| Santa Cruz Biotechnology | sc-486323 / 1215807-38-7 | Not specified | Not specified | Not specified | For research use only. |

| Simson Pharma Limited | Not specified / 1215807-38-7 | Not specified | Not specified | Contact for price | Accompanied by a Certificate of Analysis.[2] |

| Toronto Research Chemicals (via Biomall) | M364902-1mg / 1215807-38-7 | 1 mg | Not specified | Contact for quote | Usually shipped in 5-6 weeks.[3] |

| Mithridion | Not specified | 1 mg | Not specified | $646.16 | Guaranteed for use as Mirabegron-d5. |

| Mithridion | Not specified | 10 mg | Not specified | $3,469.52 | Guaranteed for use as Mirabegron-d5. |

| Sussex Research Laboratories Inc. | SI130040 / 1215807-38-7 | 10 mg | >95% (HPLC) | $1,050.00 | Isotopic Enrichment: >95%. For research and development use only. |

| MedChemExpress | HY-14773S / 1215807-38-7 | Not specified | Not specified | Contact for price | Used as a tracer or internal standard for quantitative analysis. |

| Veeprho | Not specified / 1215807-38-7 | Not specified | Not specified | Contact for price | Utilized as an internal standard in analytical and pharmacokinetic research. |

| LGC Standards | TRC-M364902-1MG / 1215807-38-7 | 1 mg | Not specified | Sign in for price | Dispatched in 48 hours (USA). |

| Alentris Research Pvt. Ltd. | ALN-M035D03 / 1215807-38-7 | Not specified | Not specified | Inquire for stock/price |

Mirabegron's Mechanism of Action: The β3-Adrenergic Receptor Signaling Pathway

Mirabegron is a potent and selective agonist of the β3-adrenergic receptor (β3-AR). These receptors are predominantly found in the detrusor muscle of the urinary bladder. The activation of β3-AR by Mirabegron initiates a signaling cascade that leads to the relaxation of the bladder's smooth muscle, thereby increasing its capacity to store urine. This mechanism provides relief from the symptoms of overactive bladder (OAB), such as urinary urgency, frequency, and incontinence.

The signaling pathway is primarily mediated through the Gs protein-coupled receptor (GPCR) pathway. Upon binding of Mirabegron to the β3-AR, the associated Gs alpha subunit is activated. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to smooth muscle relaxation. There is also evidence suggesting that β3-AR can couple to Gi proteins, activating the extracellular signal-regulated kinase (ERK) pathway.

References

An In-depth Technical Guide to the Certificate of Analysis for rac-Mirabegron-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical data and methodologies presented in a Certificate of Analysis (CoA) for rac-Mirabegron-d5. The information is tailored for researchers, scientists, and professionals in drug development who utilize isotopically labeled standards for quantitative analysis. This document outlines the expected quality control specifications, the analytical techniques used for verification, and the underlying biochemical pathways relevant to the parent compound, Mirabegron.

Quantitative Data Summary

A Certificate of Analysis for rac-Mirabegron-d5 provides essential data to ensure the identity, purity, and quality of the standard. The following tables summarize the key quantitative parameters typically found on a CoA.

Table 1: General Information

| Parameter | Specification |

| Compound Name | rac-Mirabegron-d5 |

| CAS Number | 1215807-38-7[1][2] |

| Molecular Formula | C₂₁H₁₉D₅N₄O₂S[3] |

| Molecular Weight | 401.54 g/mol [1][3] |

| Appearance | Solid |

| Storage Temperature | -20°C or 2-8°C |

Table 2: Quality Control Data

| Test | Method | Specification |

| Purity | HPLC | >95% or 94.76% |

| Identity | Mass Spectrometry, NMR | Conforms to structure |

| Isotopic Enrichment | Mass Spectrometry | ≥98% Deuterium incorporation |

| Residual Solvents | GC-HS | Meets USP <467> requirements |

Experimental Protocols

The analytical methods employed to generate the data on a CoA are crucial for understanding the quality of rac-Mirabegron-d5. Below are detailed methodologies for key experiments.

2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of Mirabegron and its related substances. A typical Reverse-Phase HPLC (RP-HPLC) method is described below.

-

Instrumentation: Agilent 1260 Infinity system or equivalent.

-

Column: Eclipse XDB C18, 4.6 mm i.d. × 250 mm, 5 µm particle size.

-

Mobile Phase: A gradient elution using a mixture of a buffer solution (e.g., 0.02 mol/L potassium dihydrogen phosphate, pH 5.5), methanol, and acetonitrile. An isocratic method may also be used with a mobile phase of Acetonitrile/Water (60/40%) containing 20 mM Ammonium formate at pH 3.0.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: UV at 250 nm or 220 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: The test sample is accurately weighed and dissolved in a suitable diluent, such as 30% methanol, to a final concentration of 1 mg/mL.

2.2. Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight of rac-Mirabegron-d5 and to determine the degree of deuterium incorporation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Data Acquisition: Full scan mode to determine the molecular ion peak and MS/MS fragmentation for structural confirmation.

-

Isotopic Enrichment Analysis: The relative intensities of the deuterated (d5) and non-deuterated (d0) molecular ion peaks are measured to calculate the percentage of isotopic enrichment.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of rac-Mirabegron-d5. The absence of signals in the ¹H-NMR spectrum at positions corresponding to deuterium labeling confirms the site of isotopic substitution.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated solvent such as DMSO-d₆ or Methanol-d₄.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the observed signals are compared to the expected structure of Mirabegron.

Signaling Pathway and Experimental Workflow

3.1. Mirabegron Mechanism of Action

Mirabegron is a selective agonist for the β₃-adrenergic receptor (β₃-AR). Its mechanism of action involves the relaxation of the detrusor muscle in the bladder. This is achieved through the activation of a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP).

Caption: Mirabegron's β₃-AR signaling pathway.

3.2. Experimental Workflow for Bioanalytical Quantification

rac-Mirabegron-d5 is primarily used as an internal standard for the quantification of Mirabegron in biological matrices using techniques like LC-MS/MS.

Caption: Bioanalytical workflow for Mirabegron.

References

rac-Mirabegron-d5: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation provided by the supplier. All laboratory work should be conducted by trained personnel in accordance with established safety protocols and regulations.

Executive Summary

This technical guide provides an in-depth overview of the safety and handling considerations for rac-Mirabegron-d5, a deuterated analog of Mirabegron. Mirabegron is a selective β3-adrenergic receptor agonist used in the treatment of overactive bladder.[1][2][3] The deuterium labeling in rac-Mirabegron-d5 makes it a valuable tool in pharmacokinetic studies and metabolic research, often used as an internal standard for quantitative analysis.[4][5] This guide synthesizes available safety data, provides generalized experimental protocols for safety assessment, outlines best practices for handling and storage, and describes the known mechanism of action of the parent compound, Mirabegron. Due to the limited availability of specific toxicological data for the deuterated form, much of the safety information is extrapolated from the non-deuterated parent compound, Mirabegron, and general principles of handling deuterated compounds.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-(phenyl-d5)ethyl)amino)ethyl)phenyl)acetamide | |

| CAS Number | 1215807-38-7 | |

| Molecular Formula | C₂₁H₁₉D₅N₄O₂S | |

| Molecular Weight | 401.54 g/mol | |

| Appearance | Not specified in available literature; likely a solid. | |

| Storage Temperature | Recommended storage at refrigerator (2-8°C) for long-term storage or -20°C. |

Safety and Toxicology

There is a significant lack of publicly available quantitative toxicological data for rac-Mirabegron-d5. The available Safety Data Sheets (SDS) for rac-Mirabegron-d5 state "No data available" for most toxicological endpoints, including acute toxicity (oral, dermal, inhalation LD50), skin corrosion/irritation, and serious eye damage/irritation. The compound is described as a "Pharmaceutical related compound of unknown potency." Therefore, it should be handled with the care due to a novel chemical entity with an unknown toxicological profile.

The following table summarizes the hazard classifications for the non-deuterated parent compound, Mirabegron . This information should be considered as potentially relevant, but not directly transferable, to rac-Mirabegron-d5.

| Hazard Class | GHS Classification | Reference |

| Acute Toxicity - Oral | Category 4 (Harmful if swallowed) | |

| Eye Irritation | Category 2A (Causes serious eye irritation) | |

| Skin Sensitization | Category 1 (May cause an allergic skin reaction) | |

| Toxic to Reproduction | Category 2 (Suspected of damaging fertility or the unborn child) | |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (May cause damage to organs through prolonged or repeated exposure) | |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 (Very toxic to aquatic life with long lasting effects) |

Handling and Storage

Proper handling and storage are crucial to maintain the chemical and isotopic integrity of rac-Mirabegron-d5 and to ensure user safety.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.

-

Body Protection: Wear a laboratory coat. For larger spills or where significant exposure is possible, wear fire/flame resistant and impervious clothing.

-

Respiratory Protection: In case of insufficient ventilation or when handling powders, wear a suitable respirator. A self-contained breathing apparatus may be necessary for emergency situations.

General Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Do not breathe dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Handle under an inert atmosphere (e.g., dry nitrogen or argon) to prevent isotopic exchange with atmospheric moisture.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended long-term storage is at 2-8°C or -20°C.

-

Store in a desiccator, especially if the compound is determined to be hygroscopic.

Spill and Disposal Procedures

-

Spills: Avoid the generation of dusts during clean-up. Sweep up or vacuum up spillage and collect in a suitable container for disposal. Clean the surface thoroughly to remove residual contamination.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Excess and expired materials should be offered to a licensed hazardous material disposal company.

Mechanism of Action of Mirabegron

Mirabegron, the parent compound of rac-Mirabegron-d5, is a potent and selective agonist of the β3-adrenergic receptor (β3-AR). These receptors are found in the detrusor muscle of the urinary bladder. Activation of β3-ARs leads to the relaxation of the detrusor muscle during the storage phase of the urinary bladder fill-void cycle, which increases bladder capacity.

The signaling pathway is initiated by the binding of Mirabegron to the β3-AR, which activates a Gs-protein pathway. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels lead to the relaxation of the detrusor smooth muscle.

Experimental Protocols

The following are generalized protocols for key safety and pharmacokinetic experiments. These are based on standard methodologies and guidelines, as specific protocols for rac-Mirabegron-d5 are not publicly available.

In Vitro Metabolism Study (CYP450 Inhibition)

This protocol is a generalized workflow to assess the potential of a test compound like rac-Mirabegron-d5 to inhibit major cytochrome P450 enzymes.

Methodology:

-

Preparation:

-

Prepare serial dilutions of rac-Mirabegron-d5 in a suitable solvent.

-

Prepare working solutions of specific probe substrates for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, testosterone for CYP3A4).

-

Prepare a suspension of human liver microsomes in incubation buffer.

-

-

Incubation:

-

In a 96-well plate, pre-incubate the human liver microsomes with the various concentrations of rac-Mirabegron-d5 and an NADPH-regenerating system at 37°C for a specified time (e.g., 30 minutes) to assess time-dependent inhibition.

-

Initiate the metabolic reaction by adding the CYP-specific probe substrate.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile containing an internal standard.

-

-

Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

-

Calculate the percent inhibition at each concentration of rac-Mirabegron-d5 and determine the IC50 value by non-linear regression analysis.

-

Acute Eye Irritation/Corrosion Study (OECD 405 Guideline)

This protocol is a generalized representation of an in vivo eye irritation test based on OECD Test Guideline 405. It is important to note that in vivo testing should only be considered after a weight-of-the-evidence analysis of existing data and in vitro alternatives.

Methodology:

-

Animal Selection and Preparation:

-

Use healthy young adult albino rabbits.

-

Examine both eyes of each animal 24 hours before the test to ensure no pre-existing irritation or defects.

-

-

Test Procedure:

-

Apply a single dose of the test substance (e.g., 100 mg for a solid) to the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.

-

Gently hold the eyelids together for about one second to prevent loss of the material.

-

Do not wash the eye for at least 24 hours after instillation unless immediate corrosive effects are noted.

-

-

Observation and Scoring:

-

Examine the eyes at 1, 24, 48, and 72 hours after application.

-

Score the ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) according to a standardized scoring system.

-

The observation period is typically 21 days to assess the reversibility of the effects.

-

-

Classification:

-

The substance is classified based on the severity and reversibility of the ocular lesions observed.

-

Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for a comparative pharmacokinetic study of rac-Mirabegron-d5 and its non-deuterated counterpart in a rodent model.

Methodology:

-

Animal Dosing:

-

Divide rodents (e.g., rats or mice) into two groups.

-

Administer a single dose of Mirabegron to one group and an equimolar dose of rac-Mirabegron-d5 to the second group via the desired route (e.g., oral gavage or intravenous injection).

-

-

Sample Collection:

-

Collect blood samples from each animal at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Process the blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Prepare plasma samples for analysis by protein precipitation with acetonitrile or by liquid-liquid extraction.

-

Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Mirabegron and rac-Mirabegron-d5.

-

Analyze the plasma samples to determine the concentration of each compound at each time point.

-

-

Data Analysis:

-

Use pharmacokinetic software to calculate key parameters such as the area under the concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2).

-

Compare the pharmacokinetic profiles of rac-Mirabegron-d5 and Mirabegron to assess the kinetic isotope effect.

-

Conclusion

rac-Mirabegron-d5 is an essential tool for researchers in drug metabolism and pharmacokinetics. While specific safety data for this deuterated compound is lacking, a conservative approach to handling, based on the known hazards of the parent compound Mirabegron and best practices for handling chemicals of unknown toxicity, is mandatory. Researchers should always consult the most recent Safety Data Sheet from their supplier and perform a thorough risk assessment before beginning any experimental work. The generalized protocols provided herein offer a framework for designing safety and pharmacokinetic studies, which are crucial for a comprehensive understanding of this important research compound.

References

- 1. benchchem.com [benchchem.com]

- 2. labinsights.nl [labinsights.nl]

- 3. Beneficial Metabolic Effects of Mirabegron In Vitro and in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beneficial Metabolic Effects of Mirabegron In Vitro and in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

Mirabegron Metabolism: A Technical Guide for Researchers

An In-depth Examination of Metabolic Pathways, Major Metabolites, and Experimental Methodologies

Introduction

Mirabegron is a potent and selective β3-adrenergic receptor agonist approved for the treatment of overactive bladder. Understanding its metabolic fate is crucial for drug development professionals, researchers, and scientists to predict potential drug-drug interactions, assess inter-individual variability in response, and ensure its safe and effective use. This technical guide provides a comprehensive overview of the metabolism of mirabegron, its major metabolites, and the detailed experimental protocols used to elucidate these pathways.

Core Metabolic Pathways

Mirabegron undergoes extensive metabolism through multiple pathways, with unchanged drug also being a major circulating component. The primary metabolic routes are:

-

Amide Hydrolysis: This pathway leads to the formation of the major metabolite M5 (a carboxylic acid derivative) and M16. This reaction is catalyzed by butyrylcholinesterase (BChE) in blood and plasma.[1]

-

Glucuronidation: Mirabegron and its metabolites are conjugated with glucuronic acid. This process is mediated by various UDP-glucuronosyltransferase (UGT) enzymes, including UGT2B7, UGT1A3, and UGT1A8. Key glucuronide metabolites include M11 (O-glucuronide), M12, M13 (carbamoyl glucuronides), and M14 (N-glucuronide).

-

Oxidation: Cytochrome P450 (CYP) enzymes, primarily CYP3A4 and to a lesser extent CYP2D6, are responsible for the oxidative metabolism of mirabegron.[1][2] This leads to the formation of metabolites such as M8 and M15 through N-dealkylation and oxidation.

The following diagram illustrates the major metabolic pathways of mirabegron.

Major Metabolites

Several metabolites of mirabegron have been identified in human plasma, urine, and feces. The major circulating metabolites are the parent drug itself and two phase 2 glucuronides. A comprehensive list of major metabolites is provided in the table below.

| Metabolite | Name/Description | Metabolic Pathway |

| M5 | Carboxylic acid derivative | Amide Hydrolysis |

| M8 | Oxidative metabolite | Oxidation (N-dealkylation/oxidation) |

| M11 | O-glucuronide | Glucuronidation |

| M12 | Carbamoyl glucuronide | Glucuronidation |

| M13 | Carbamoyl glucuronide | Glucuronidation |

| M14 | N-glucuronide | Glucuronidation |

| M15 | Oxidative metabolite | Oxidation |

| M16 | Amide hydrolysis product | Amide Hydrolysis |

| M17 | Amide hydrolysis product | Amide Hydrolysis |

Quantitative Analysis of Mirabegron and its Metabolites

A human absorption, distribution, metabolism, and excretion (ADME) study using radiolabeled [¹⁴C]mirabegron has provided quantitative data on the fate of the drug.[3][4]

Excretion Balance

Following a single oral dose of 160 mg of [¹⁴C]mirabegron to healthy male volunteers, the mean total recovery of radioactivity was 89.2% of the administered dose.

| Excretion Route | Mean Recovery (% of Administered Dose) |

| Urine | 55.0% |

| Feces | 34.2% |

Distribution of Radioactivity in Plasma, Urine, and Feces

Unchanged mirabegron was the most abundant component in plasma and the main component of radioactivity excreted in urine and feces.

| Matrix | Component | Percentage |

| Plasma | Unchanged Mirabegron | ~22% of circulating radioactivity |

| Two major metabolites (glucuronides) | 16% and 11% of total exposure | |

| Urine | Unchanged Mirabegron | 45% of excreted radioactivity |

| Metabolites | 55% of excreted radioactivity | |

| Feces | Unchanged Mirabegron | Almost entirely as unchanged form |

Relative Abundance of Metabolites in Urine

Based on the metabolites identified in urine, the major metabolic pathways contribute to the total identified metabolites as follows:

| Metabolic Pathway | Contribution to Identified Metabolites in Urine |

| Amide Hydrolysis (M5, M16, M17) | 48% |

| Glucuronidation (M11, M12, M13, M14) | 34% |

| N-dealkylation/Oxidation (M8, M9, M15) | 18% |

Experimental Protocols

The following sections detail the methodologies employed in key studies to investigate the metabolism of mirabegron.

Human Radiolabeled ADME Study

This study was crucial for determining the mass balance and identifying the metabolic profile of mirabegron in humans.

-

Study Design: An open-label, single-dose study in four healthy, fasted male subjects.

-

Test Article: A single oral dose of 160 mg of [¹⁴C]mirabegron (1.85 MBq) administered as a solution.

-

Sample Collection: Blood, plasma, urine, and feces were collected at various time points post-dose. Expired air was also monitored for radioactivity.

-

Analysis of Radioactivity: Total radioactivity in all samples was determined by liquid scintillation counting.

-

Metabolite Profiling and Identification:

-

Plasma, urine, and feces samples were subjected to extraction and chromatographic separation using high-performance liquid chromatography (HPLC).

-

Detection was performed using a radiochemical detector (RAD) to identify radioactive peaks corresponding to mirabegron and its metabolites.

-

Structural elucidation of the metabolites was achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The following diagram outlines the general workflow of the human radiolabeled ADME study.

In Vitro Metabolism Studies

In vitro studies were conducted to identify the specific enzymes responsible for the metabolism of mirabegron.

-

Incubations with Recombinant Human CYP Enzymes:

-

Mirabegron was incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP2E1).

-

Incubations were typically performed at 37°C in the presence of an NADPH-generating system.

-

The disappearance of mirabegron or the formation of specific metabolites was monitored by LC-MS/MS to identify the contributing CYP isoforms. Significant metabolism was observed with CYP2D6 and CYP3A4.

-

-

Incubations with Human Liver Microsomes (HLMs):

-

Mirabegron was incubated with pooled HLMs to assess its overall hepatic metabolism.

-

Correlation analyses were performed between the rate of mirabegron metabolism and the activity of specific CYP marker substrates (e.g., testosterone 6β-hydroxylation for CYP3A4/5) across a panel of individual donor HLMs.

-

Inhibition studies using specific chemical inhibitors or antibodies against particular CYP enzymes (e.g., anti-CYP3A4 antiserum) were used to confirm the role of these enzymes.

-

-

Butyrylcholinesterase (BChE) Hydrolysis Assay:

-

The hydrolysis of mirabegron was investigated in human blood, plasma, and with purified BChE solution.

-

The reaction was monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 247 nm) over time.

-

Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) were determined to characterize the enzymatic hydrolysis. The Km values for mirabegron hydrolysis were found to be similar in human blood, plasma, and purified BChE solution (13.4-15.2 µM).

-

The following diagram illustrates the workflow for identifying metabolizing enzymes.

Analytical Methodology: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of mirabegron and its metabolites in biological matrices.

-

Sample Preparation:

-

Solid-Phase Extraction (SPE): Used for the extraction of mirabegron and some of its metabolites from plasma.

-

Liquid-Liquid Extraction (LLE): An alternative extraction method used for certain metabolites.

-

Protein Precipitation: A simpler method involving the addition of an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

-

-

Chromatographic Separation:

-

Column: Reversed-phase columns, such as C8 or C18, are commonly used. For mirabegron, an Inertsil C8-3 analytical column has been reported, while for its metabolites, a Phenomenex Synergi Fusion-RP C18 column has been used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed. For mirabegron itself, atmospheric pressure chemical ionization (APCI) has also been used.

-

Detection Mode: Multiple reaction monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

-

Conclusion

Mirabegron is metabolized through a variety of pathways, including amide hydrolysis, glucuronidation, and oxidation, involving multiple enzyme systems. The parent drug is the major circulating component, with two glucuronide metabolites also present in significant amounts. The majority of the dose is excreted in the urine and feces, with a substantial portion as unchanged mirabegron. The detailed experimental protocols described herein provide a foundation for researchers and drug development professionals to further investigate the metabolism and disposition of mirabegron and other related compounds. A thorough understanding of these metabolic pathways is essential for optimizing its therapeutic use and minimizing the risk of adverse drug interactions.

References

- 1. mdpi.com [mdpi.com]

- 2. Role of cytochrome p450 isoenzymes 3A and 2D6 in the in vivo metabolism of mirabegron, a β3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation of LC-MS/MS methods for the determination of mirabegron and eight metabolites in human plasma in a paediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absorption, metabolism and excretion of [(14)C]mirabegron (YM178), a potent and selective β(3)-adrenoceptor agonist, after oral administration to healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Mirabegron using rac Mirabegron-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabegron is a potent and selective β3-adrenoceptor agonist approved for the treatment of overactive bladder (OAB).[1][2] Accurate and precise quantification of Mirabegron in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of Mirabegron in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with racemic Mirabegron-d5 as the internal standard.

Mechanism of Action and Metabolism

Mirabegron relaxes the detrusor smooth muscle of the bladder by activating β3-adrenergic receptors, leading to an increase in bladder capacity.[3] This action is primarily mediated through the cyclic adenosine monophosphate (cAMP) pathway.[4] Mirabegron is metabolized in the liver through multiple pathways, including amide hydrolysis, glucuronidation, and N-dealkylation or oxidation, involving enzymes such as cytochrome P450 (CYP3A4 and CYP2D6), butyrylcholinesterase, and UGT.[1]

Mirabegron Signaling Pathway

Caption: Mirabegron's mechanism of action leading to detrusor muscle relaxation.

Experimental Protocols

A sensitive and robust LC-MS/MS method for the quantification of Mirabegron in K2EDTA human plasma is detailed below. This method utilizes rac Mirabegron-d5 as an internal standard to ensure accuracy and precision.

Materials and Reagents

-

Mirabegron and this compound standards

-

HPLC or analytical grade acetonitrile, methanol, water, ammonium acetate, and formic acid

-

K2EDTA human plasma

Equipment

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Mirabegron and Mirabegron-d5 in methanol.

-

Working Standard Solutions: Serially dilute the Mirabegron stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the Mirabegron-d5 stock solution with the same diluent to achieve a final concentration of approximately 50 ng/mL.

Sample Preparation: Protein Precipitation

This protocol utilizes a simple and efficient protein precipitation method for sample cleanup.

Caption: Workflow for plasma sample preparation using protein precipitation.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 column (e.g., Unisol C18, 3µm, 4.6 x 100mm) |

| Mobile Phase | 0.1% Ammonia solution and Methanol (40:60 v/v) or 0.1% formic acid in water and 0.1% formic acid in acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 45°C |

| Autosampler Temp. | 5°C |

| Total Run Time | 4.0 - 4.5 min |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Mirabegron) | m/z 397.3 → 379.6 |

| MRM Transition (Mirabegron-d5) | To be optimized based on the specific deuteration pattern |

| Collision Gas | Argon |

Method Validation Data

The described LC-MS/MS method has been validated according to regulatory guidelines (e.g., US-FDA and ICH). The key validation parameters are summarized below.

Table 3: Linearity and Sensitivity

| Parameter | Result | Reference |

| Calibration Curve Range | 0.201–100.677 ng/mL | |

| Correlation Coefficient (r²) | > 0.99 | |

| Lower Limit of Quantification (LLOQ) | 0.1 - 0.201 ng/mL |

Table 4: Precision and Accuracy

| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Low | ≤ 11.06% | ≤ 11.43% | 93.73% - 100.90% | |

| Medium | ≤ 11.06% | ≤ 11.43% | 93.73% - 100.90% | |

| High | ≤ 11.06% | ≤ 11.43% | 93.73% - 100.90% |

Table 5: Recovery and Stability

| Parameter | Mirabegron | Mirabegron-d5 | Reference |

| Mean Recovery | 79.44% - 100.5% | 78.74% - 103.4% | |

| Stability | Stable under various storage conditions (freeze-thaw, benchtop, long-term) |

Application to Pharmacokinetic Studies

This validated method is well-suited for routine pharmacokinetic and bioequivalence studies of Mirabegron in human plasma. Following oral administration, Mirabegron reaches maximum plasma concentrations (Cmax) at approximately 3.5 hours. Steady-state concentrations are typically achieved within seven days of once-daily dosing. The mean elimination half-life is approximately 50 hours in adult patients.

Conclusion

The presented application notes and protocols describe a robust, sensitive, and validated LC-MS/MS method for the quantitative analysis of Mirabegron in human plasma using this compound as an internal standard. The simple protein precipitation extraction procedure and rapid chromatographic run time make it suitable for high-throughput analysis in clinical and research settings.

References

Application Notes and Protocols for Bioanalytical Method Development of Mirabegron

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Mirabegron in biological matrices, primarily human plasma. The methodologies outlined are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Introduction

Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder. Accurate and reliable quantification of Mirabegron in biological samples is crucial for assessing its pharmacokinetic profile and ensuring its safety and efficacy. This document summarizes various validated bioanalytical methods and provides detailed protocols for their implementation.

I. Overview of Bioanalytical Methods

Several LC-MS/MS methods have been developed and validated for the determination of Mirabegron in plasma.[1][2] These methods employ various sample preparation techniques, chromatographic separations, and mass spectrometric detection parameters. A summary of these methods is presented below to aid in the selection of the most appropriate technique for a given research need.

Data Summary of Validated LC-MS/MS Methods for Mirabegron

| Parameter | Method 1 (QuEChERS) | Method 2 (Protein Precipitation)[3] | Method 3 (SPE/LLE) | Method 4 (Miniaturized SPE) |

| Sample Preparation | QuEChERS | Protein Precipitation with Acetonitrile | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | 96-well supported liquid extraction or 96-well mixed-mode cation exchange SPE |

| Internal Standard (IS) | Mirabegron-D5 | Tolterodine | Not Specified | Not Specified |

| Linearity Range (ng/mL) | 0.201–100.677 | 5–2500 | 0.20 to 100 | Not Specified |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.201 | 5 | 0.20 | Not Specified (up to 5-fold increase in sensitivity) |

| Mean Recovery (%) | Mirabegron: 79.44, IS: 78.74 | >84.95 | Not Specified | Not Specified |